Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with an isopropyl ester group, a bromobenzyl ether, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core can interact with various biological macromolecules. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-((2-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-((2-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-((2-iodobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate lies in the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. This makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.
Properties
Molecular Formula |
C20H19BrO4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
propan-2-yl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-15(10-16(18)19)23-11-14-6-4-5-7-17(14)21/h4-10,12H,11H2,1-3H3 |
InChI Key |
SIWYUHZVPXWSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC(C)C |
Origin of Product |
United States |
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